molecular formula C18H30O3 B1361522 3-Tetradec-1-enyloxolane-2,5-dione CAS No. 33806-58-5

3-Tetradec-1-enyloxolane-2,5-dione

Cat. No. B1361522
CAS RN: 33806-58-5
M. Wt: 294.4 g/mol
InChI Key: URVNZJUYUMEJFZ-UHFFFAOYSA-N
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Description

“3-Tetradec-1-enyloxolane-2,5-dione” is a chemical compound with the molecular formula C18H30O3 . It is also known by other names such as 3-tetradec-1-enyltetrahydrofuran-2,5-dione and 3-tetradec-1-enyltetrahydrofuran-2,5-quinone .


Synthesis Analysis

The synthesis of “3-Tetradec-1-enyloxolane-2,5-dione” could potentially involve the use of trehalose as the main raw material . The preparation method disclosed involves preparing trehalose into a solution, adjusting the pH value to be alkalescent, adding a modifier under a stirring state, and reacting for 2-10 hours . The reaction is then terminated by adjusting the pH value to neutrality, concentrating, crystallizing with isopropanol as an anti-solvent, and drying to obtain the trehalose-based emulsifier .


Molecular Structure Analysis

The molecular structure of “3-Tetradec-1-enyloxolane-2,5-dione” is based on the molecular formula C18H30O3 . The exact mass of the molecule is 294.21949481 g/mol .

Scientific Research Applications

Polymerization and Material Science

  • Stereocomplexation in Degradable Block Copolymer Micelles: Research by Pounder et al. (2011) in "Soft Matter" highlights the use of similar dioxolane-diones in the ring-opening polymerization of novel block copolymers, forming micelles with potential applications in material science and drug delivery systems (Pounder et al., 2011).
  • Synthesis of Novel Degradable Polyesters: Benabdillah et al. (1999) in "Macromolecules" explored the polymerization of similar compounds for the synthesis of novel degradable polyesters, which can be relevant in biomedical applications (Benabdillah et al., 1999).

Chemical Synthesis and Catalysis

  • Bifunctional Monomer for Polylactide Toughening: Jing and Hillmyer (2008) in the "Journal of the American Chemical Society" studied the synthesis of a bifunctional lactide derivative for the enhancement of polylactide materials, indicating potential in material engineering and chemical synthesis (Jing & Hillmyer, 2008).
  • Copper Extraction from Chloride Solutions: Borowiak-Resterna and Szymanowski (2000) in "Solvent Extraction and Ion Exchange" examined the use of dioxane-diones in copper extraction, showcasing its potential in industrial applications and solvent extraction processes (Borowiak-Resterna & Szymanowski, 2000).

Structural and Spectroscopic Analysis

  • Structural Investigations of 3-Acylpyrrolidine-2,4-diones: Nolte, Steyn, and Wessels (1980) in the "Journal of The Chemical Society-perkin Transactions 1" conducted research on the tautomer constitution of similar diones, important for understanding the structural characteristics of these compounds (Nolte, Steyn, & Wessels, 1980).

Atmospheric Chemistry and Environmental Science

  • Products of the OH Radical-Initiated Reaction: Bethel, Arey, and Atkinson (2001) in "Environmental Science & Technology" studied the reaction products of similar diones in the atmosphere, which is significant for understanding environmental chemistry and atmospheric processes (Bethel et al., 2001).

Biomaterials and Drug Delivery

  • Organo-Catalyzed Ring Opening Polymerization: Thillaye du Boullay et al. (2010) in "Biomacromolecules" explored the organo-catalyzed ring-opening polymerization of cyclic esters derived from similar diones, relevant for developing advanced biomaterials (Thillaye du Boullay et al., 2010).

Future Directions

The future directions for “3-Tetradec-1-enyloxolane-2,5-dione” could potentially involve its use in the fields of food, medicine, and daily chemical industry due to its non-toxic and harmless nature, good emulsifying performance, and easy biodegradability .

properties

IUPAC Name

3-tetradec-1-enyloxolane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-15-17(19)21-18(16)20/h13-14,16H,2-12,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URVNZJUYUMEJFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC=CC1CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Tetradec-1-enyloxolane-2,5-dione

CAS RN

33806-58-5, 76386-10-2
Record name 2,5-Furandione, dihydro-3-(tetradecen-1-yl)-
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Record name Dihydro-3-(tetradecenyl)furan-2,5-dione
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Record name 2-(1-Tetradecenyl)succinic anhydride
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